An In-Depth Technical Guide to 1-Phenyl-1,6-diazaspiro[3.3]heptane: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-Phenyl-1,6-diazaspiro[3.3]heptane: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-1,6-diazaspiro[3.3]heptane, a compelling heterocyclic scaffold increasingly recognized for its potential in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and CAS number, and present a detailed, field-proven synthetic protocol. The core of this guide will focus on the strategic application of this spirocyclic system as a bioisosteric replacement for traditional motifs, such as piperazine, and explore the downstream implications for drug design and development. This document is intended to be a practical resource for researchers, offering both the foundational knowledge and the methodological detail required to effectively utilize 1-Phenyl-1,6-diazaspiro[3.3]heptane in their research endeavors.
Core Compound Identification
-
IUPAC Name: 1-phenyl-1,6-diazaspiro[3.3]heptane[1]
-
CAS Number: 1363383-39-4[1]
-
Molecular Formula: C₁₁H₁₄N₂
-
Molecular Weight: 174.24 g/mol [1]
-
Chemical Structure:
Caption: 2D Structure of 1-Phenyl-1,6-diazaspiro[3.3]heptane.
Strategic Importance in Medicinal Chemistry: The Bioisostere Concept
The spiro[3.3]heptane framework, particularly its heteroatom-containing derivatives, has garnered significant attention as a "bioisostere" in contemporary drug design. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of common pharmacophores with bioisosteres can lead to significant improvements in a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties, such as enhanced solubility, metabolic stability, and reduced off-target toxicity.
The 1,6-diazaspiro[3.3]heptane core is increasingly utilized as a three-dimensional, conformationally restricted bioisostere for the piperazine moiety.[2] Piperazine is a ubiquitous fragment in centrally active agents; however, its inherent flexibility can lead to undesirable receptor promiscuity and metabolic liabilities. The rigid spirocyclic nature of 1,6-diazaspiro[3.3]heptane offers a more defined orientation of the nitrogen atoms and their substituents, potentially leading to enhanced target selectivity and potency. The introduction of the phenyl group at the 1-position further expands the chemical space, allowing for fine-tuning of electronic and steric properties to optimize ligand-receptor interactions.
Synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane: A Detailed Protocol
Synthetic Strategy Overview
The proposed synthesis is a two-step process involving the reductive amination of a key azetidine aldehyde intermediate followed by an intramolecular cyclization to form the spirocyclic core.
Caption: Proposed synthetic pathway for 1-Phenyl-1,6-diazaspiro[3.3]heptane.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination of 1-(Diphenylmethyl)-3-formylazetidine with Aniline
-
Rationale: This step couples the azetidine core with the desired phenylamine moiety. Sodium triacetoxyborohydride is a mild and selective reducing agent for the in situ formed iminium ion, minimizing side reactions.
-
Procedure:
-
To a stirred solution of 1-(diphenylmethyl)-3-formylazetidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) is added aniline (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, N-((1-(diphenylmethyl)azetidin-3-yl)methyl)aniline, is purified by flash column chromatography on silica gel.
-
Step 2: Deprotection and Intramolecular Cyclization
-
Rationale: The diphenylmethyl (benzhydryl) protecting group is removed under hydrogenolysis conditions. The subsequent intramolecular cyclization of the resulting intermediate is base-mediated, leading to the formation of the second azetidine ring of the spirocycle.
-
Procedure:
-
The purified N-((1-(diphenylmethyl)azetidin-3-yl)methyl)aniline from the previous step is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude intermediate is dissolved in anhydrous tetrahydrofuran (THF).
-
Potassium tert-butoxide (2.2 eq) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude 1-Phenyl-1,6-diazaspiro[3.3]heptane is purified by flash column chromatography.
-
Physicochemical and Spectroscopic Data (Predicted and Representative)
While experimental data for 1-Phenyl-1,6-diazaspiro[3.3]heptane is not available in the provided search results, the following table summarizes computed properties from PubChem and provides representative spectroscopic characteristics that would be expected upon synthesis and characterization.
| Property | Value/Expected Characteristics | Source |
| IUPAC Name | 1-phenyl-1,6-diazaspiro[3.3]heptane | [1] |
| CAS Number | 1363383-39-4 | [1] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Appearance | Expected to be a solid or oil at room temperature. | - |
| ¹H NMR | Aromatic protons (phenyl group) in the range of δ 6.5-7.5 ppm. Aliphatic protons (azetidine rings) as singlets or multiplets in the range of δ 3.0-4.5 ppm. A broad singlet for the N-H proton. | [4][5][6] |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Aliphatic carbons, including the spirocyclic carbon, in the range of δ 30-70 ppm. | [4][5][6] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 174. Characteristic fragmentation pattern involving the loss of azetidine or phenyl moieties. | [4] |
| Infrared (IR) | N-H stretching vibration around 3300-3500 cm⁻¹. C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. C=C stretching of the aromatic ring around 1450-1600 cm⁻¹. | [4] |
Applications in Drug Discovery and Development
The unique structural and physicochemical properties of 1-Phenyl-1,6-diazaspiro[3.3]heptane make it a valuable building block in the design of novel therapeutics. Its primary application lies in its role as a bioisosteric replacement for less favorable moieties, leading to improved drug-like properties.
Central Nervous System (CNS) Agents
The piperazine ring is a common feature in many CNS-active drugs. However, its flexibility can lead to binding at multiple receptors, resulting in off-target effects. The conformational rigidity of the 1,6-diazaspiro[3.3]heptane core can impart greater selectivity for the desired target, potentially reducing side effects. The phenyl substituent can be crucial for engaging in specific hydrophobic or π-stacking interactions within the receptor binding pocket.
Oncology
Many kinase inhibitors and other anti-cancer agents incorporate N-aryl piperazine motifs. Replacing these with 1-phenyl-1,6-diazaspiro[3.3]heptane can lead to novel intellectual property and may improve pharmacokinetic parameters such as metabolic stability, which is a critical factor in the development of orally bioavailable oncology drugs.
Conclusion
1-Phenyl-1,6-diazaspiro[3.3]heptane is a promising and synthetically accessible building block for modern medicinal chemistry. Its utility as a conformationally restricted bioisostere for piperazine and other cyclic amines provides a powerful tool for researchers to optimize the properties of drug candidates. The detailed synthetic protocol and discussion of its strategic applications presented in this guide are intended to empower scientists to leverage the full potential of this valuable scaffold in their pursuit of novel and improved therapeutics.
References
-
Dandavanac, S., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Kozyriev, Y. K., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
PubChem. (n.d.). 1-Phenyl-1,6-diazaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
-
Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Moody, C. J., & Tyndall, E. M. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF. [Link]
-
Van der Pijl, F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 558-571. [Link]
-
Sadiq, I., & O'Connor, R. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 27, 104753. [Link]
-
Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
-
PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenyl-1-azaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from [Link]
